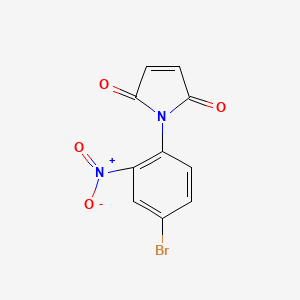
N-(4-ethylphenyl)-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylphenyl)-4-propoxybenzamide, also known as EPPB, is a chemical compound that has been widely studied for its potential applications in scientific research.
作用機序
The mechanism of action of N-(4-ethylphenyl)-4-propoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. Specifically, N-(4-ethylphenyl)-4-propoxybenzamide has been shown to inhibit the activity of protein kinase CK2, which is involved in a variety of cellular processes such as cell proliferation and survival. By inhibiting this enzyme, N-(4-ethylphenyl)-4-propoxybenzamide may be able to disrupt these processes and lead to the observed effects on cancer cells and inflammation.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-4-propoxybenzamide has been shown to have a variety of biochemical and physiological effects in cells and organisms. For example, N-(4-ethylphenyl)-4-propoxybenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation in the brain. Additionally, N-(4-ethylphenyl)-4-propoxybenzamide has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
One advantage of using N-(4-ethylphenyl)-4-propoxybenzamide in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, N-(4-ethylphenyl)-4-propoxybenzamide has been shown to have a variety of potential applications in scientific research, which makes it a versatile tool for researchers. However, one limitation of using N-(4-ethylphenyl)-4-propoxybenzamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(4-ethylphenyl)-4-propoxybenzamide. One area of interest is the development of N-(4-ethylphenyl)-4-propoxybenzamide-based therapies for cancer and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-ethylphenyl)-4-propoxybenzamide and its potential effects on other cellular processes. Finally, future research could explore the use of N-(4-ethylphenyl)-4-propoxybenzamide in combination with other compounds to enhance its therapeutic effects.
合成法
N-(4-ethylphenyl)-4-propoxybenzamide can be synthesized using a method that involves the reaction of 4-ethylphenylamine with 4-propoxybenzoyl chloride. The resulting product is then purified using column chromatography to obtain pure N-(4-ethylphenyl)-4-propoxybenzamide. This synthesis method has been well-established and has been used in numerous studies to produce N-(4-ethylphenyl)-4-propoxybenzamide for research purposes.
科学的研究の応用
N-(4-ethylphenyl)-4-propoxybenzamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. One study found that N-(4-ethylphenyl)-4-propoxybenzamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Another study showed that N-(4-ethylphenyl)-4-propoxybenzamide can reduce inflammation in the brain, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(4-ethylphenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-3-13-21-17-11-7-15(8-12-17)18(20)19-16-9-5-14(4-2)6-10-16/h5-12H,3-4,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWLAQLOEFLUBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{1-[1-(3-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-methoxybenzamide](/img/structure/B5135690.png)
![4-[3-(1H-pyrazol-3-yl)phenyl]furo[3,2-c]pyridine trifluoroacetate](/img/structure/B5135696.png)

![N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide]](/img/structure/B5135729.png)
![N-(2,5-dimethoxyphenyl)-2-[(3-methoxybenzyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5135735.png)
![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5135741.png)
![(2,4-dinitro-1-naphthyl)[4-(phenyldiazenyl)phenyl]amine](/img/structure/B5135747.png)
![2-chloro-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5135750.png)
![2-[benzyl(phenylsulfonyl)amino]-N-2-naphthylbenzamide](/img/structure/B5135752.png)


